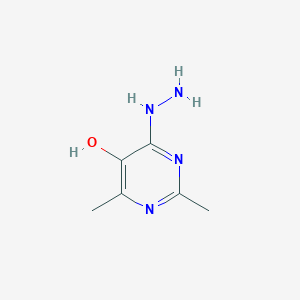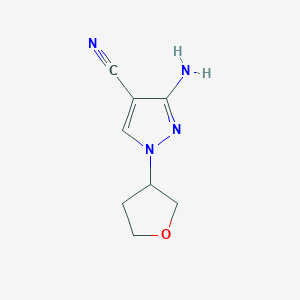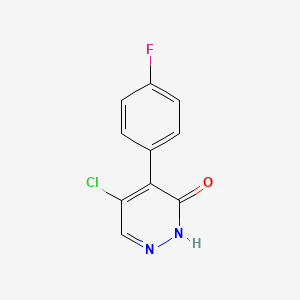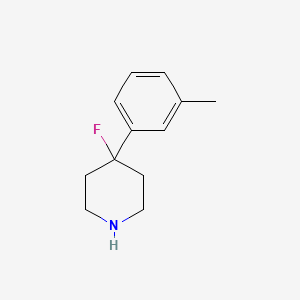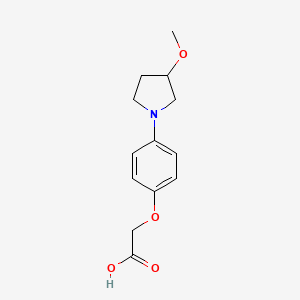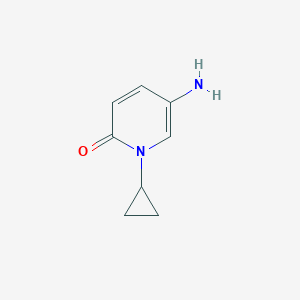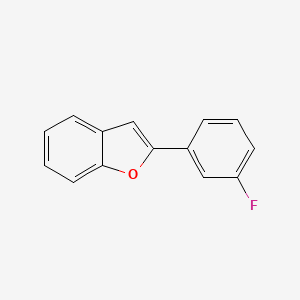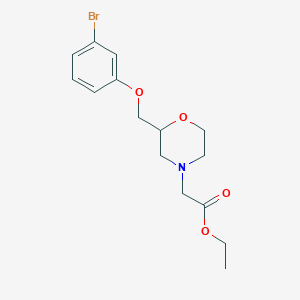
Ethyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate typically involves the reaction of 3-bromophenol with ethyl bromoacetate in the presence of a base, followed by the addition of morpholine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted phenoxy compounds, alcohols, and amines .
Scientific Research Applications
Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate involves its interaction with molecular targets through various pathways. For example, in electrochemical reduction reactions, the compound undergoes reduction at carbon cathodes in the presence of oxygen, leading to the formation of bicyclic compounds . The presence of oxygen plays a significant role in the reaction mechanism, influencing the product distribution and yield .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromophenyl)acetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl bromoacetate: A simpler compound with a bromoacetate group.
Uniqueness
Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is unique due to its combination of a bromophenoxy group and a morpholino group, which imparts distinct reactivity and selectivity properties . This makes it particularly valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C15H20BrNO4 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
ethyl 2-[2-[(3-bromophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C15H20BrNO4/c1-2-19-15(18)10-17-6-7-20-14(9-17)11-21-13-5-3-4-12(16)8-13/h3-5,8,14H,2,6-7,9-11H2,1H3 |
InChI Key |
HAJCXAYCCBTEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC(C1)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



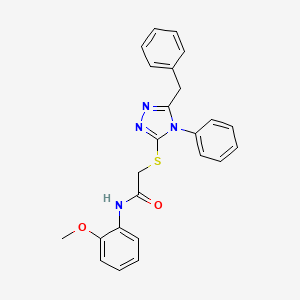
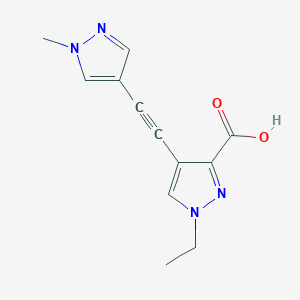
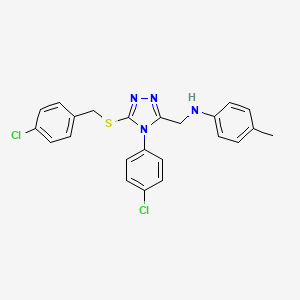
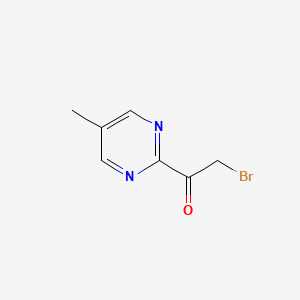
![5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11779561.png)
